Khellactone
Overview
Description
Khellactone is a naturally occurring compound found in various plants, particularly in the Apiaceae family. It is a type of coumarin derivative known for its diverse biological activities, including anti-inflammatory, anti-HIV, and anti-hypertensive properties . This compound and its derivatives have been the subject of extensive research due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Khellactone can be synthesized through a multi-component reaction involving Meldrum’s acid, aryl aldehydes, and 5,7-dihydroxy benzopyrone derivatives. This reaction is typically catalyzed by potassium hydroxide under refluxing methanol, resulting in high yields of this compound analogs . The reaction conditions are mild and environmentally friendly, making this method suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis of this compound derivatives often involves similar multi-component reactions. The scalability of these reactions and the availability of starting materials make them feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Khellactone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, leading to new compounds with potential therapeutic benefits.
Substitution: Substitution reactions, particularly at the C-3′ and C-4′ positions, can produce a wide range of this compound derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including acyl chlorides and alkyl halides, are used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various this compound derivatives with different functional groups, which can exhibit unique biological activities. For example, 3′,4′-di-O-(S)-(-)-camphanoyl-(3′R,4′R)(+)-cis-khellactone has shown significant anti-HIV activity .
Scientific Research Applications
Chemistry: Khellactone derivatives are used as intermediates in the synthesis of complex organic molecules.
Industry: this compound derivatives are used in the development of new pharmaceuticals and as bioactive compounds in various industrial applications.
Mechanism of Action
Khellactone exerts its effects through various molecular targets and pathways. For instance, it inhibits soluble epoxide hydrolase, which plays a role in the metabolism of arachidonic acid to epoxyeicosatrienoic acids. This inhibition leads to reduced production of pro-inflammatory cytokines such as nitric oxide, inducible nitric oxide synthase, interleukin-1β, and interleukin-4 . Additionally, this compound derivatives can reverse P-glycoprotein-mediated multidrug resistance, enhancing the efficacy of certain chemotherapeutic agents .
Comparison with Similar Compounds
Khellactone is unique among coumarin derivatives due to its specific biological activities and structural features. Similar compounds include:
Dihydrosamidin: A this compound derivative with anti-obesity potential.
D-laserpitin: Another this compound derivative with notable biological activities.
Praeroside II: A this compound glucoside with distinct pharmacological properties.
Compared to these compounds, this compound exhibits a broader range of biological activities, making it a versatile compound for various scientific and medical applications.
Properties
IUPAC Name |
(9R,10R)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXQUNNSKMWIKJ-DGCLKSJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15645-11-1, 24144-61-4 | |
Record name | Khellactone, cis-(+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015645111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Khellactone, cis-(+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024144614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KHELLACTONE, CIS-(+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V04P1S3P1A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | KHELLACTONE, CIS-(±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAS8L324N7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of khellactone?
A1: Research indicates that this compound interacts with various targets, including:
- Platelet-activating factor (PAF): this compound and its derivatives have shown antagonistic effects on PAF-induced platelet aggregation, suggesting a potential role in antithrombotic therapy. []
- Soluble epoxide hydrolase (sEH): this compound acts as a competitive inhibitor of sEH, which is involved in the metabolism of anti-inflammatory mediators. This inhibition could contribute to its anti-inflammatory effects. []
- Calcium channels: Visnadin, a this compound derivative, has been shown to inhibit calcium channels, potentially explaining its traditional use in treating cardiovascular and urological problems. []
- Signal transducer and activator of transcription 3 (STAT3): In gastric cancer cells, a this compound derivative (3′,4′-disenecioylthis compound) suppressed STAT3 activation, leading to decreased cell proliferation and increased apoptosis. []
- Calcineurin A (CnA): this compound has been shown to bind to CnA and disrupt intracellular calcium balance in Botrytis cinerea, contributing to its antifungal activity. []
Q2: How does this compound's interaction with these targets translate into its observed biological activities?
A2: The downstream effects of this compound's target engagement are diverse and depend on the specific target and cellular context:
- Anti-inflammatory activity: Inhibition of sEH by this compound could lead to increased levels of anti-inflammatory mediators, contributing to the resolution of inflammation. []
- Anticancer activity: Suppression of STAT3 activation by this compound derivatives can induce apoptosis and inhibit proliferation in cancer cells. [, ]
- Antifungal activity: By binding to CnA and disrupting calcium homeostasis, this compound can trigger cell death in fungi like Botrytis cinerea. []
- Anti-HIV activity: this compound derivatives, particularly those with specific substitutions, have demonstrated potent anti-HIV activity, potentially by inhibiting viral replication at different stages. [, , , , ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound (C14H14O5) has a molecular weight of 262.26 g/mol.
Q4: Are there any spectroscopic data available for this compound?
A4: Yes, spectroscopic data, including NMR (1H and 13C) and mass spectrometry, have been extensively used to characterize this compound and its derivatives. These data provide valuable information about the structure, stereochemistry, and purity of the compounds. [, , , , , , , , ]
Q5: How do structural modifications of this compound affect its biological activity?
A5: Extensive SAR studies have been conducted on this compound derivatives, revealing crucial structural features for their activities:
- Acylation at C-3' and C-4': The type of acyl groups at these positions significantly influences anti-HIV activity, with camphanoyl esters showing promising results. [, , , , ]
- Substitution on the coumarin ring: Modifications at the C-3 and C-4 positions of the coumarin ring, such as the introduction of methyl, hydroxymethyl, or cyano groups, can impact anti-HIV potency, water solubility, and oral bioavailability. [, , , ]
- Stereochemistry: The absolute configuration at the C-3' and C-4' chiral centers is crucial for biological activity. For example, the (3'R,4'R)-configuration is often associated with increased anti-HIV potency. [, , , , ]
Q6: What is known about the stability of this compound and its derivatives?
A6: this compound derivatives, especially those with ester functionalities, can be susceptible to hydrolysis. This instability can lead to challenges in formulation and reduced oral bioavailability. []
Q7: What strategies have been explored to improve the stability and bioavailability of this compound derivatives?
A7: Researchers have investigated several approaches to overcome the stability and bioavailability limitations of this compound derivatives:
- Structural modifications: Introducing specific substituents, such as hydroxymethyl groups, can enhance water solubility and potentially improve oral bioavailability. []
- Formulation strategies: Different formulations, such as carboxymethylcellulose suspensions, have been tested to enhance the oral bioavailability of certain this compound derivatives. []
Q8: What is known about the pharmacokinetic profile of this compound derivatives?
A8: Pharmacokinetic studies on this compound derivatives have revealed valuable information:
- Absorption: Some derivatives, particularly those with increased polarity, show moderate oral bioavailability. []
- Metabolism: this compound derivatives are primarily metabolized through hydrolysis, oxidation, acyl migration, and glucuronidation. Carboxylesterases, cytochrome P450 3A (CYP3A), and UDP-glucuronosyltransferases (UGTs) play significant roles in their metabolism. []
Q9: Have any drug-drug interactions (DDIs) been reported for this compound derivatives?
A9: While specific DDI studies are limited, the involvement of CYP3A4, UGT1A1, P-gp, and multidrug resistance-associated protein 2 (MRP2) in this compound metabolism raises the possibility of potential DDIs with co-administered drugs. []
Q10: What in vitro models have been used to study the biological activity of this compound derivatives?
A10: Various in vitro assays have been employed, including:
- Platelet aggregation assays: These assess the inhibitory effects of this compound derivatives on PAF-induced platelet aggregation. []
- Cell-based assays: These evaluate the anti-HIV activity of this compound derivatives against different HIV strains, including drug-resistant strains. [, , , , ]
- Enzyme inhibition assays: These determine the inhibitory potency of this compound derivatives against enzymes like sEH. []
Q11: Have any in vivo studies been conducted to assess the efficacy of this compound derivatives?
A11: Yes, in vivo studies have been performed, mainly in animal models:
- Antitumor activity: this compound has shown promising antitumor activity in mouse models of lung carcinoma, significantly inhibiting tumor growth. []
- Pharmacokinetic studies: Animal models, such as rats, have been used to evaluate the pharmacokinetic profile of this compound derivatives. [, , ]
Q12: What is known about the safety and toxicity profile of this compound derivatives?
A12: While this compound derivatives exhibit promising biological activities, comprehensive safety and toxicity evaluations are crucial before clinical use:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.